1-Ethyl-3-iodo-5-nitro-1H-pyrazole
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Overview
Description
1-Ethyl-3-iodo-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodo-5-nitro-1H-pyrazole can be synthesized through a multi-step process involving the introduction of the ethyl, iodo, and nitro groups onto the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed, followed by nitration and iodination steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The key steps include the preparation of intermediates, followed by cyclization, nitration, and iodination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-iodo-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethyl group can be modified through alkylation or acylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyrazoles: Resulting from nucleophilic substitution of the iodo group.
Scientific Research Applications
1-Ethyl-3-iodo-5-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-iodo-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethyl group contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
1-Ethyl-3-bromo-5-nitro-1H-pyrazole: Similar structure but with a bromo group instead of an iodo group.
1-Ethyl-3-chloro-5-nitro-1H-pyrazole: Contains a chloro group instead of an iodo group.
1-Ethyl-3-fluoro-5-nitro-1H-pyrazole: Features a fluoro group in place of the iodo group.
Uniqueness: 1-Ethyl-3-iodo-5-nitro-1H-pyrazole is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activities compared to its bromo, chloro, and fluoro analogs. The iodo group can engage in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .
Properties
Molecular Formula |
C5H6IN3O2 |
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Molecular Weight |
267.02 g/mol |
IUPAC Name |
1-ethyl-3-iodo-5-nitropyrazole |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3 |
InChI Key |
HMOPGQVYYPLAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)I)[N+](=O)[O-] |
Origin of Product |
United States |
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